molecular formula C25H24F3N3O2 B2734462 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 339011-28-8

2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate

Katalognummer B2734462
CAS-Nummer: 339011-28-8
Molekulargewicht: 455.481
InChI-Schlüssel: YJSWRSMFVGHWHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound with the CAS number 339011-28-8 . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Structural Dynamics

A study by Hawes et al. (2016) explores the coordination chemistry and structural dynamics of a flexible dipyridyl ligand, which is structurally similar to 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate. This research delves into the synthesis of coordination polymer materials with various metal ions and examines the dynamic behavior of these compounds in different environments. The findings contribute to understanding the multifunctional nature of such ligands in coordination chemistry and material science (Hawes et al., 2016).

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identifies 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an enzyme involved in various biological processes. The study emphasizes the importance of the triazine heterocycle and phenyl group substitution for potency and selectivity, highlighting the significance of these structural components in drug discovery (Thalji et al., 2013).

Mixed Ligand Fac-tricarbonyl Complexes

Mundwiler et al. (2004) discuss the synthesis of mixed ligand fac-tricarbonyl complexes, involving a process that can be applied to similar compounds, including 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate. This work provides insights into the labeling of bioactive molecules and the influence of ligands on the physico-chemical properties of conjugates, relevant for pharmaceutical and material science applications (Mundwiler et al., 2004).

Drug Delivery Using Metalla-cages

Mattsson et al. (2010) explore the drug delivery potential of lipophilic pyrenyl derivatives encapsulated in water-soluble metalla-cages. The study provides a foundation for understanding how similar structures, like 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate, can be utilized for targeted drug delivery, particularly in cancer treatment (Mattsson et al., 2010).

Synthesis of Novel Heterobicycles

Karthikeyan et al. (2014) report the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, providing a methodological basis for the synthesis of complex heterobicycles that can include structures like 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate. This research has implications in medicinal chemistry, particularly in the development of new therapeutic agents (Karthikeyan et al., 2014).

Coordination Polymers with Magnetic Properties

Ahmad et al. (2012) focus on the synthesis and magnetic properties of coordination polymers using a flexible ligand similar to 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate. The study is significant for understanding the applications of such compounds in the development of materials with unique magnetic properties (Ahmad et al., 2012).

Eigenschaften

IUPAC Name

2,2,2-trifluoroethyl 6-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O2/c26-25(27,28)18-33-24(32)21-11-12-22(29-17-21)30-13-15-31(16-14-30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,23H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSWRSMFVGHWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(=O)OCC(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.